2-Ethoxyethyl 4-nitrobenzoate

Catalog No.
S14294646
CAS No.
37460-43-8
M.F
C11H13NO5
M. Wt
239.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethyl 4-nitrobenzoate

CAS Number

37460-43-8

Product Name

2-Ethoxyethyl 4-nitrobenzoate

IUPAC Name

2-ethoxyethyl 4-nitrobenzoate

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C11H13NO5/c1-2-16-7-8-17-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3

InChI Key

JVKUSNIMTZCOMW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

2-Ethoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C15H21NO4. It is classified as an ester, formed from the reaction of 4-nitrobenzoic acid and 2-ethylhexanol. This compound is recognized for its diverse applications in various fields, particularly in organic synthesis and material science. The presence of the nitro group contributes to its unique chemical properties, making it a valuable intermediate in the production of other compounds, especially in the formulation of ultraviolet filters used in sunscreens .

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 4-nitrobenzoic acid and 2-ethylhexanol.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
  • Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols .

Major Products Formed

  • From Hydrolysis: 4-Nitrobenzoic acid and 2-ethylhexanol.
  • From Reduction: 2-Ethoxyethyl 4-aminobenzoate.
  • From Substitution: Various substituted benzoates depending on the nucleophile used.

Research into the biological activity of 2-Ethoxyethyl 4-nitrobenzoate and its derivatives has indicated potential antimicrobial and anti-inflammatory properties. These activities are attributed to the compound's ability to interact with biological systems, possibly affecting cellular pathways involved in inflammation and infection response. Furthermore, its derivatives are being explored for applications in drug delivery systems due to their stability and solubility characteristics .

Synthetic Routes

The synthesis of 2-Ethoxyethyl 4-nitrobenzoate typically involves:

  • Esterification Reaction: The reaction between 4-nitrobenzoic acid and 2-ethylhexanol, usually catalyzed by an acid catalyst such as p-toluenesulfonic acid.
  • Reaction Conditions: The mixture is heated under reflux to facilitate the esterification process. In industrial settings, continuous feeding of reactants into a reactor is common, followed by purification through distillation or other separation techniques .

Alternative Methods

Recent studies have explored environmentally friendly methods for synthesizing related compounds using solid acidic zeolites as catalysts combined with microwave or ultrasound irradiation techniques, enhancing yield while minimizing waste .

2-Ethoxyethyl 4-nitrobenzoate has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for various chemical compounds, including ultraviolet filters used in sunscreens.
  • Material Science: The compound is utilized in developing photoresponsive materials and coatings that change properties upon exposure to light.
  • Pharmaceuticals: Its derivatives are being investigated for potential therapeutic applications due to their biological activities .

Interaction studies involving 2-Ethoxyethyl 4-nitrobenzoate focus on its behavior in biological systems and its reactivity with various nucleophiles. These studies help elucidate its mechanism of action and potential effects on cellular processes. Understanding these interactions is crucial for optimizing its use in drug formulations and material applications .

Similar Compounds

Compound NameStructure TypeUnique Features
2-Ethylhexyl 4-aminobenzoateAmino EsterReduction product; used in sunscreens
Ethylhexyl TriazoneTriazine EsterAnother UV filter; synthesized using intermediates
Ethyl 4-nitrobenzoateSimple EsterLacks alkyl chain complexity; simpler structure

Uniqueness

The uniqueness of 2-Ethoxyethyl 4-nitrobenzoate lies primarily in its nitro group, which imparts distinct photochemical properties. This feature enhances its utility in developing photoresponsive materials and ultraviolet filters, setting it apart from other similar compounds that may lack such functional groups or exhibit different reactivity profiles .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

239.07937252 g/mol

Monoisotopic Mass

239.07937252 g/mol

Heavy Atom Count

17

General Manufacturing Information

Ethanol, 2-ethoxy-, 1-(4-nitrobenzoate): INACTIVE

Dates

Last modified: 08-10-2024

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